molecular formula C21H21F2N3O B2931634 3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415541-72-7

3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2931634
CAS No.: 2415541-72-7
M. Wt: 369.416
InChI Key: KUTGYYMGBLOULF-UHFFFAOYSA-N
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Description

3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the condensation of anthranilic acid with formamide to form the quinazolinone structure

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.

Scientific Research Applications

3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-2-one: A similar compound with a slight variation in the quinazolinone core.

    3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-6-one: Another derivative with a different substitution pattern on the quinazolinone ring.

Uniqueness

The uniqueness of 3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups and its potential applications across various fields. Its difluorophenyl and piperidinyl groups contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O/c22-17-9-16(10-18(23)11-17)12-25-7-5-15(6-8-25)13-26-14-24-20-4-2-1-3-19(20)21(26)27/h1-4,9-11,14-15H,5-8,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTGYYMGBLOULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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